(S)-quinuclidin-3-amine
Overview
Description
(S)-Quinuclidin-3-amine is a chiral amine derived from quinuclidine, a bicyclic amine. This compound is of significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The (S)-enantiomer is particularly noteworthy for its stereospecific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Quinuclidin-3-amine can be synthesized through several methods. One common approach involves the resolution of racemic quinuclidin-3-amine using chiral acids or chromatographic techniques. Another method includes asymmetric synthesis using chiral catalysts or starting materials. For instance, the reduction of quinuclidin-3-one with a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve the desired enantiomeric excess. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (S)-Quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidin-3-one.
Reduction: The compound can be reduced to form quinuclidine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the reagents used.
Scientific Research Applications
(S)-Quinuclidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal chemistry, it may modulate neurotransmitter receptors, influencing signal transduction pathways and physiological responses.
Comparison with Similar Compounds
Quinuclidine: The parent compound, lacking the amine group.
Quinuclidin-3-one: The oxidized form of quinuclidin-3-amine.
N-Methylquinuclidin-3-amine: A methylated derivative with different pharmacological properties.
Uniqueness: (S)-Quinuclidin-3-amine is unique due to its chiral nature, which allows for stereospecific interactions in biological systems. This property makes it particularly valuable in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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